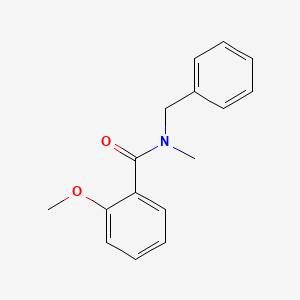

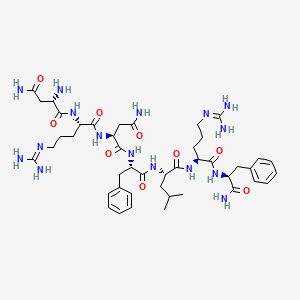

![molecular formula C7H13N3 B1638555 甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺 CAS No. 883542-41-4](/img/structure/B1638555.png)

甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺

描述

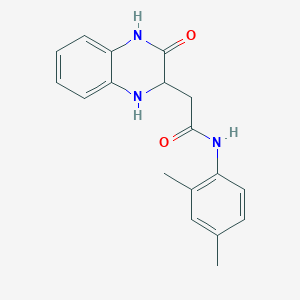

“Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives have been synthesized using various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another example is the synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

The molecular structure of “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine” is characterized by the presence of an imidazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . Specific physical and chemical properties of “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine” are not provided in the search results.科学研究应用

缓蚀

与咪唑啉衍生物相关的甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺因其作为缓蚀剂的电化学行为而受到研究。具体来说,1-(2-乙氨基)-2-甲基咪唑啉(一种咪唑啉衍生物)在脱气的酸性介质中表现出良好的缓蚀性能,这归因于其两个活性氮位及其杂环的平面几何结构。这促进了与金属表面的配位,提供了 ضد التآكل保护质量 (Cruz, Martinez, Genescà, & García-Ochoa, 2004)。

酯交换/酰化反应中的催化

咪唑-2-亚烷基,属于 N-杂环卡宾 (NHC) 家族,其中包括甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺,是涉及多种酯和醇的酯交换反应中的有效催化剂。这些化合物在室温和低催化剂负载下促进醇与烯醇乙酸酯的酰化,展示了它们在有机合成中的效用,并可能在涉及酯化和酰化的工业应用中发挥作用 (Grasa, Gueveli, Singh, & Nolan, 2003)。

螺衍生物的合成

对螺衍生物的合成(即含有两个或多个共享单个原子的环状体系的化合物)的研究包括甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺类似物。这些化合物在其核磁共振光谱中表现出有趣的行为,表明在材料科学和制药学中具有潜在应用 (Abe, Kakehi, Suga, Okumura, & Itoh, 2010)。

超分子组装

甲基-[2-(2-甲基-咪唑-1-基)-乙基]-胺衍生物参与了超分子组装体的形成,例如异金属笼和聚咪唑三脚架线圈。这些结构对开发具有催化、分子识别和电子或光子器件组件等潜在应用的高级材料具有重要意义。研究表明,这些化合物能够形成由氢键和 π-π 堆积相互作用稳定的复杂结构,突出了它们在超分子化学中的多功能性 (Reichel et al., 2014), (Cheruzel, Mashuta, & Buchanan, 2005)。

安全和危害

Based on the safety data sheet for a similar compound, 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid, it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

未来方向

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities of imidazole derivatives.

作用机制

Target of Action

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives are known to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various targets due to their broad range of chemical and biological properties . The specific interaction of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on its specific targets and mode of action.

属性

IUPAC Name |

N-methyl-2-(2-methylimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-3-8-2/h4,6,8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPVGDRFDSHWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)